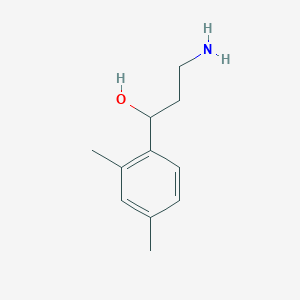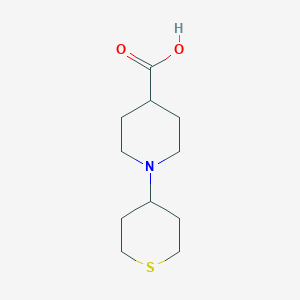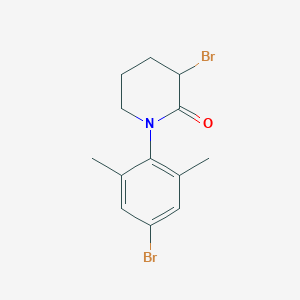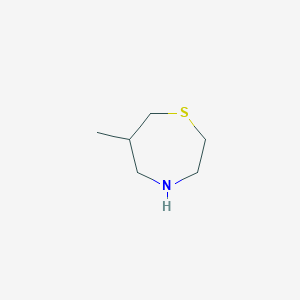
4-(diethoxymethyl)-1-(4-nitrophenyl)-1H-1,2,3-triazole
Overview
Description
The compound “4-(diethoxymethyl)-1-(4-nitrophenyl)-1H-1,2,3-triazole” is a derivative of nitrophenol, which is a simple organic aromatic compound widely used in manufacturing many products . Nitrophenol derivatives are often used in research due to their interesting properties .
Synthesis Analysis
While the specific synthesis process for this compound is not available, nitrophenol derivatives are often synthesized through various chemical reactions . For example, new carbamates of 4-nitrophenylchloroformate were synthesized by a simple nucleophilic substitution .Chemical Reactions Analysis
The reduction of 4-nitrophenol (4-NP) in the presence of reducing agents by various nanostructured materials has been selected as a model benchmark reaction to explore the catalytic activity .Scientific Research Applications
Synthetic Methodologies and Applications
Multi-component Synthesis : The synthesis of 1,5-disubstituted 1,2,3-triazoles, including compounds related to the chemical , has been achieved through a metal-free multi-component reaction. This method provides a route to synthesize heterocyclic aromatic compounds, with potential antibacterial and antifungal applications tested against various microorganisms (Vo, 2020).
Luminescent Materials : A study on quinoline-triazoles, including a derivative similar to 4-(diethoxymethyl)-1-(4-nitrophenyl)-1H-1,2,3-triazole, demonstrated their application in probing the relationship between lattice hydrogen-bonding interactions and crystal growth. These compounds are luminescent and thermally stable, suggesting their potential in material science (Bai, Young, & Hor, 2017).
Anticancer Studies : Mannich bases derived from 1,2,4-triazoles, a closely related class of compounds, were synthesized and screened for anticancer activity. This indicates the role of triazole derivatives in the development of new therapeutic agents (Holla, Veerendra, Shivananda, & Poojary, 2003).
Antimicrobial Activity : Research on the antimicrobial properties of metal complexes with polydentate 1,2,4-triazole ligands suggests the potential of triazole derivatives, including 4-(diethoxymethyl)-1-(4-nitrophenyl)-1H-1,2,3-triazole, as antimicrobial agents. The novel ligand and its complexes showed promising results against various microorganisms (Al-Alzawi, Al-Jibouri, Rasheed, & Al-Bayati, 2023).
properties
IUPAC Name |
4-(diethoxymethyl)-1-(4-nitrophenyl)triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O4/c1-3-20-13(21-4-2)12-9-16(15-14-12)10-5-7-11(8-6-10)17(18)19/h5-9,13H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FULOCKNLBZSRLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C1=CN(N=N1)C2=CC=C(C=C2)[N+](=O)[O-])OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(diethoxymethyl)-1-(4-nitrophenyl)-1H-1,2,3-triazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[(1H-pyrazol-1-yl)methyl]cyclopentan-1-ol](/img/structure/B1444196.png)





![4-(Diethoxymethyl)-1-[(4-methoxyphenyl)methyl]-1,2,3-triazole](/img/structure/B1444205.png)

![{1-[(4-Fluorophenyl)methyl]cyclopropyl}methanamine](/img/structure/B1444208.png)

